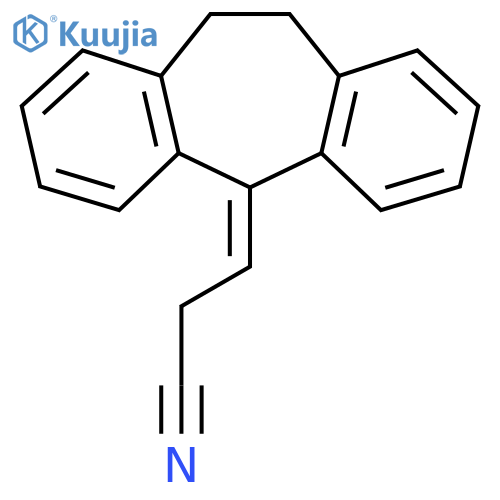Cas no 40443-02-5 (3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile)

40443-02-5 structure
商品名:3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile
CAS番号:40443-02-5
MF:C18H15N
メガワット:245.318404436111
CID:5730573
3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile 化学的及び物理的性質
名前と識別子
-
- SCHEMBL16726812
- 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile
- 3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propanenitrile
- 40443-02-5
- AKOS024328430
- 3-{tricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene}propanenitrile
- Propanenitrile, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-
- 3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile
-
- インチ: 1S/C18H15N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-12H2
- InChIKey: YEBLOAZQUPEKOI-UHFFFAOYSA-N
- ほほえんだ: N#CC/C=C1/C2C=CC=CC=2CCC2C=CC=CC=2/1
計算された属性
- せいみつぶんしりょう: 245.120449483g/mol
- どういたいしつりょう: 245.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 1
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- 密度みつど: 1.163±0.06 g/cm3(Predicted)
- ゆうかいてん: 144-147 °C
- ふってん: 429.0±14.0 °C(Predicted)
3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D452980-10mg |
3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile |
40443-02-5 | 10mg |
$ 276.00 | 2023-09-07 | ||
| TRC | D452980-1mg |
3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile |
40443-02-5 | 1mg |
$ 69.00 | 2023-09-07 | ||
| TRC | D452980-5mg |
3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile |
40443-02-5 | 5mg |
$ 150.00 | 2023-09-07 | ||
| TRC | D452980-25mg |
3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile |
40443-02-5 | 25mg |
$643.00 | 2023-05-18 |
3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
40443-02-5 (3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile) 関連製品
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
